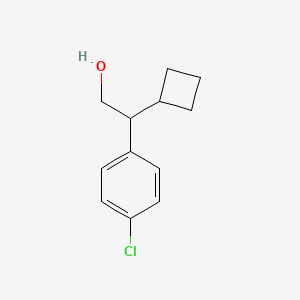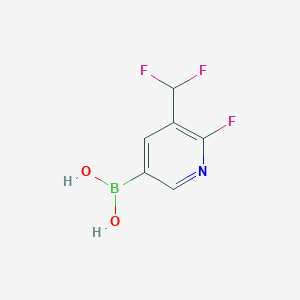
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a pyridine ring, which is substituted with difluoromethyl and fluorine groups. The presence of these substituents imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of (5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve crystallization, chromatography, or other separation techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, from mild aqueous conditions to more stringent anhydrous and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the pyridine ring can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid has numerous applications in scientific research, including:
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of (5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzymatic activity. Additionally, the difluoromethyl and fluorine substituents can enhance the compound’s binding affinity and selectivity for specific targets .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
(4-Fluorophenyl)boronic acid: Similar structure but with a single fluorine substituent on the phenyl ring.
(5-Fluoro-2-methylpyridin-3-yl)boronic acid: Similar pyridine-based boronic acid with a methyl group instead of difluoromethyl.
Uniqueness
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid is unique due to the presence of both difluoromethyl and fluorine substituents on the pyridine ring. These substituents impart distinct electronic and steric properties, enhancing the compound’s reactivity and stability. Additionally, the combination of these groups with the boronic acid moiety makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C6H5BF3NO2 |
|---|---|
分子量 |
190.92 g/mol |
IUPAC名 |
[5-(difluoromethyl)-6-fluoropyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO2/c8-5(9)4-1-3(7(12)13)2-11-6(4)10/h1-2,5,12-13H |
InChIキー |
GSRYOQRBGMIZCU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)F)C(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



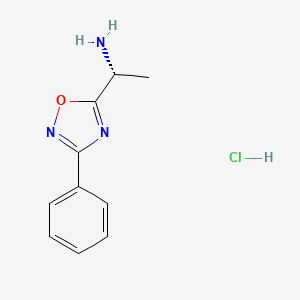
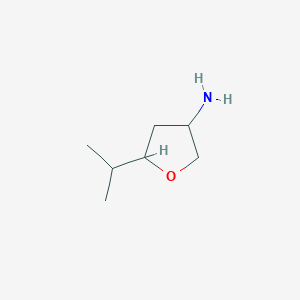
![Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B13469403.png)

![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
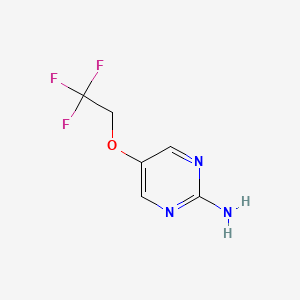
![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
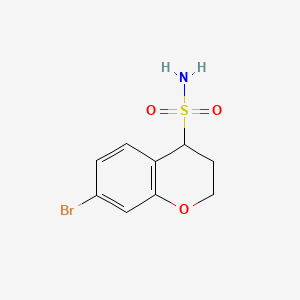

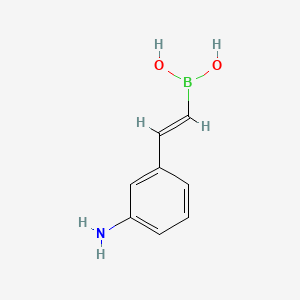
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
